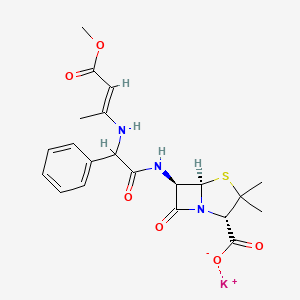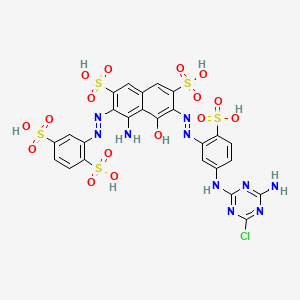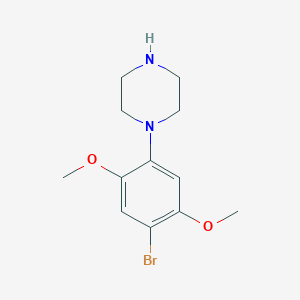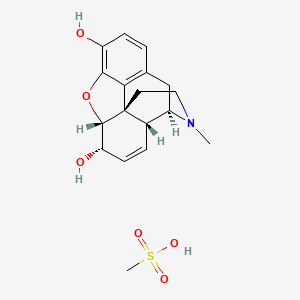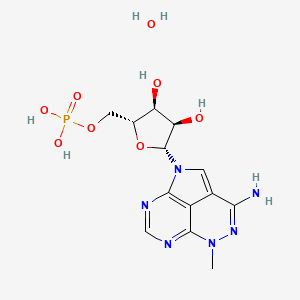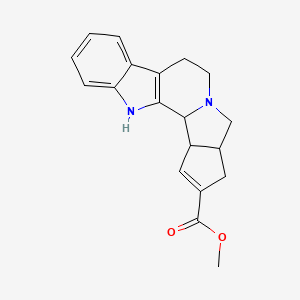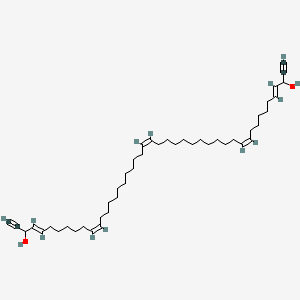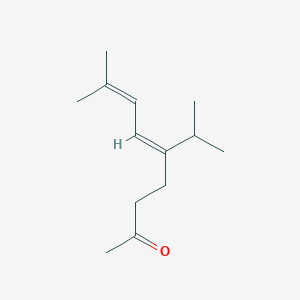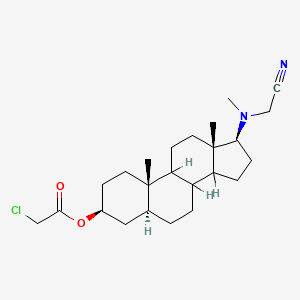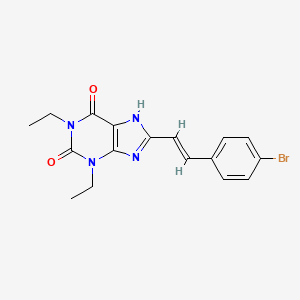
3,6-Dihydro-alpha-(4'-chloro-(1,1'-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol is a complex organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl core, followed by the introduction of the chloro and phenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the pyridine ring and the propanol side chain through cyclization and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
4-Chlorobiphenyl: A simpler biphenyl derivative with similar structural features.
4-Phenylpyridine: Shares the pyridine and phenyl groups but lacks the biphenyl core.
Propanol Derivatives: Compounds with similar propanol side chains but different aromatic cores.
Uniqueness
3,6-Dihydro-alpha-(4’-chloro-(1,1’-biphenyl)-4-yl)-4-phenyl-1(2H)-pyridinepropanol is unique due to its combination of the biphenyl core, chloro group, and pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
143462-81-1 |
|---|---|
分子式 |
C26H26ClNO |
分子量 |
403.9 g/mol |
IUPAC名 |
1-[4-(4-chlorophenyl)phenyl]-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-ol |
InChI |
InChI=1S/C26H26ClNO/c27-25-12-10-22(11-13-25)21-6-8-24(9-7-21)26(29)16-19-28-17-14-23(15-18-28)20-4-2-1-3-5-20/h1-14,26,29H,15-19H2 |
InChIキー |
SZJRWTCANBCQTB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCC(C3=CC=C(C=C3)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


